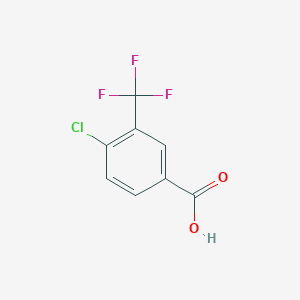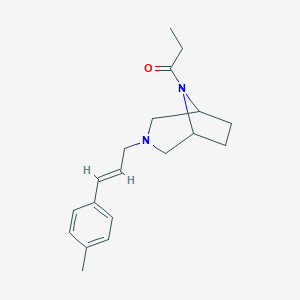
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane, also known as PTTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTA is a bicyclic compound that belongs to the class of diazabicyclooctanes and has a unique structure that makes it an attractive candidate for research.
Wirkmechanismus
The mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play a crucial role in cellular signaling.
Biochemische Und Physiologische Effekte
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane can inhibit the growth of cancer cells and induce apoptosis. 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its unique structure, which makes it an attractive candidate for research in various fields. However, one of the limitations of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based materials with unique properties. Another area of research is the development of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane and its potential applications in different fields.
Synthesemethoden
The synthesis of 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that includes the reaction of 2,5-dimethylpyrrole with acrylonitrile to form a pyrrole-nitrile intermediate. This intermediate is then reacted with propionic anhydride to obtain the propionylated pyrrole-nitrile. The final step involves the reaction of the propionylated pyrrole-nitrile with p-tolylmagnesium bromide to obtain 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane.
Wissenschaftliche Forschungsanwendungen
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane has been used as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
1640-65-9 |
|---|---|
Produktname |
8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane |
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+ |
InChI-Schlüssel |
ACVZDRAEFXHPNR-SNAWJCMRSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C |
Synonyme |
3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



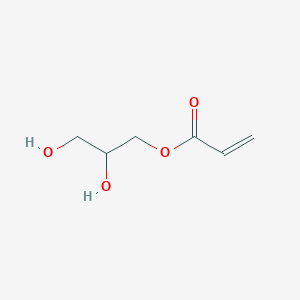
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
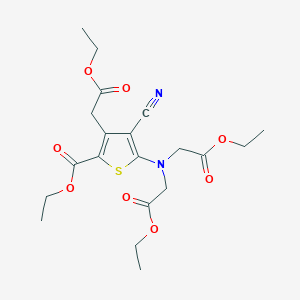
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
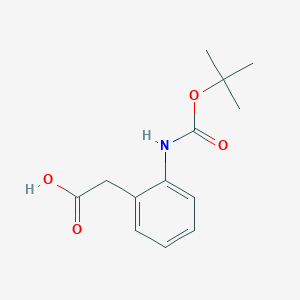
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
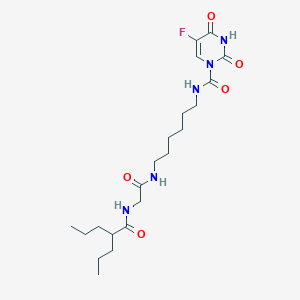
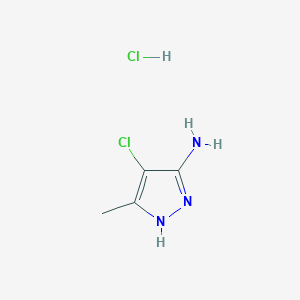
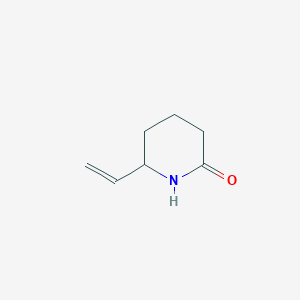
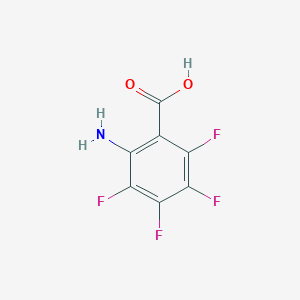
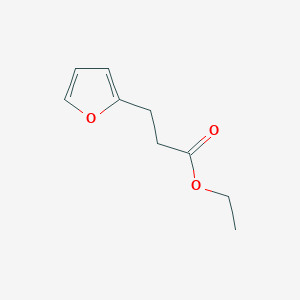
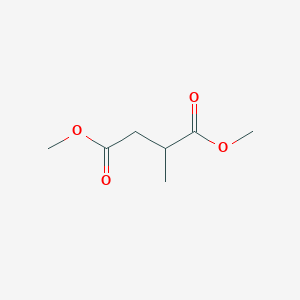
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
